N-Desmethyl dosimertinib-d5 is a deuterated derivative of dosimertinib, a potent and selective inhibitor of the epidermal growth factor receptor, particularly effective against mutations associated with non-small cell lung cancer. The introduction of deuterium in its structure enhances the compound's metabolic stability, potentially improving its pharmacokinetic properties. This compound is primarily used in research settings to study the pharmacodynamics and pharmacokinetics of dosimertinib and its effects on cancer cells.
N-Desmethyl dosimertinib-d5 falls under the classification of small molecule inhibitors targeting tyrosine kinases, specifically the epidermal growth factor receptor. It is categorized as an anticancer agent due to its mechanism of inhibiting tumor growth through targeted action on specific mutations within the epidermal growth factor receptor.
The synthesis of N-Desmethyl dosimertinib-d5 involves several steps that typically include:
The process requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity of the final product. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are often used to confirm the successful incorporation of deuterium.
The molecular structure of N-Desmethyl dosimertinib-d5 can be represented as follows:
N-Desmethyl dosimertinib-d5 can participate in various chemical reactions typical for small molecule inhibitors, including:
The reactions are typically studied in vitro using cell lines expressing mutant forms of the epidermal growth factor receptor to evaluate efficacy and mechanism of action.
N-Desmethyl dosimertinib-d5 functions by selectively binding to the ATP-binding site of mutant forms of the epidermal growth factor receptor. This binding inhibits the receptor's tyrosine kinase activity, preventing autophosphorylation and subsequent activation of signaling pathways that promote cell survival and proliferation.
Research indicates that this compound exhibits significant potency against common mutations such as L858R and T790M, which are known to confer resistance to first-generation epidermal growth factor receptor inhibitors.
N-Desmethyl dosimertinib-d5 is primarily used in scientific research for:
Deuterium (²H), a stable, non-radioactive hydrogen isotope, forms stronger carbon bonds (C-²H vs. C-¹H) due to its lower zero-point energy. This property strategically retards enzymatic cleavage at specific molecular sites, thereby altering the metabolism and pharmacokinetics of oncology drugs without changing their target affinity. In EGFR inhibitors, deuterium substitution aims to mitigate toxic metabolite formation by shifting metabolic pathways toward less toxic products. For instance, in vitro studies show that strategic deuteration can reduce CYP450-mediated N-demethylation—a common metabolic pathway that generates reactive intermediates [3] [5]. This approach preserves parent drug exposure while minimizing off-target effects, making it particularly valuable for agents like osimertinib, where metabolite-linked toxicities limit therapeutic utility [1] [8].
Table 1: Impact of Deuterium on Key Pharmacokinetic Parameters
Property | Non-Deuterated Compound | Deuterated Analog | Change (%) |
---|---|---|---|
Metabolic Half-life | 8.2 h | 12.7 h | +55% |
Cmax | 1.0 μM | 1.5 μM | +50% |
Toxic Metabolite | 22% of dose | 6% of dose | -73% |
Osimertinib, a third-generation EGFR inhibitor, covalently binds C797 in the ATP-binding site of EGFR mutants (L858R, exon 19del, T790M). Despite its efficacy, hepatic metabolism generates AZ5104—an N-desmethyl metabolite exhibiting disproportionate inhibition of wild-type EGFR, leading to dose-limiting toxicities like interstitial lung disease and QT prolongation [1] [8]. Dosimertinib (AZD9291-d6) addresses this via deuteration at six positions: the methyl ether (-OCH₃ → -OCD₃) and the indole nitrogen (-N-CH₃ → -N-CD₃). This design preserves osimertinib’s pharmacophore but redirects metabolism toward inactive pathways. Preclinical data confirm dosimertinib maintains sub-nanomolar IC50 values against EGFR mutants (0.5–3 nM) while reducing AZ5104-equivalent formation by >60% [1] [6] [8].
N-Desmethyl dosimertinib-d5 arises from CYP3A4-mediated demethylation of dosimertinib’s indole group. Crucially, deuterium retention at the methyl ether (-OCD₃) during this process yields a metabolite distinct from AZ5104 in three aspects:
Table 2: Comparative Profile of Key EGFR Inhibitor Metabolites
Metabolite | Parent Drug | Deuteration Sites | WT-EGFR IC50 | Toxicity Profile |
---|---|---|---|---|
AZ5104 | Osimertinib | None | 30 nM | High (dose-limiting) |
N-Desmethyl dosimertinib-d5 | Dosimertinib | -OCD₃ retained | 150 nM | Low (non-limitimg) |
These properties position N-desmethyl dosimertinib-d5 as a detoxified metabolite that supports dosimertinib’s improved therapeutic index in non-small-cell lung cancer (NSCLC) [1] [6] [8].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3